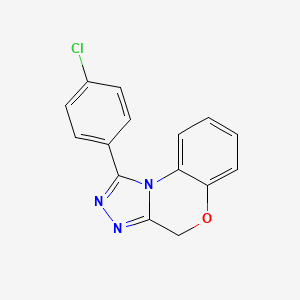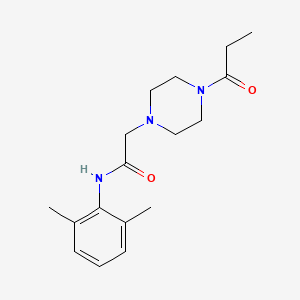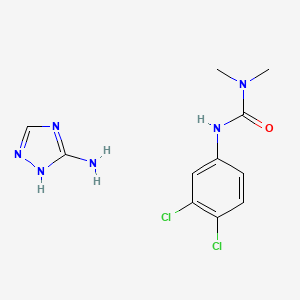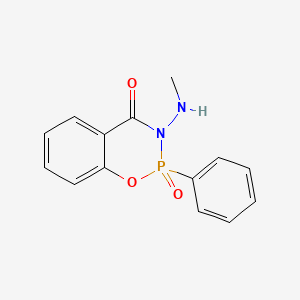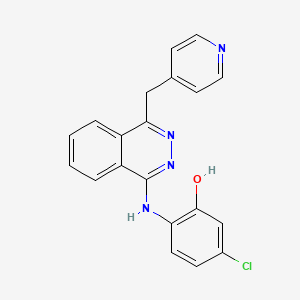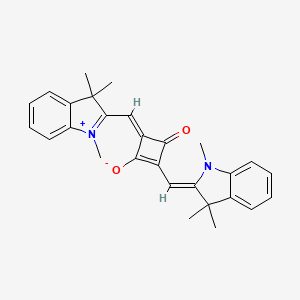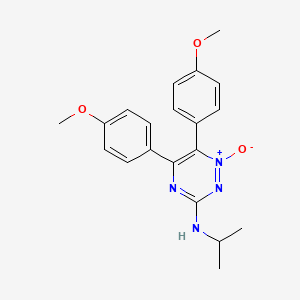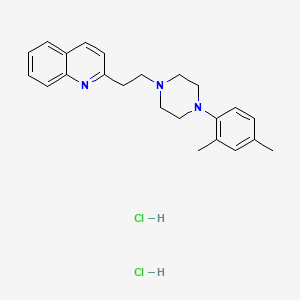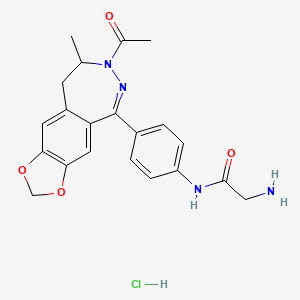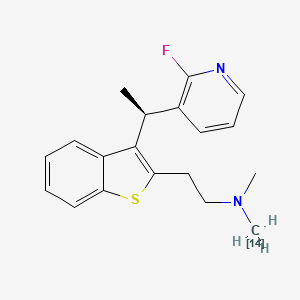
733How0WT3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Niobium(IV) iodide can be synthesized by the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . This method involves heating niobium(V) iodide in a controlled environment to produce niobium(IV) iodide as a grey solid. The reaction conditions must be carefully maintained to ensure the purity and yield of the product.
Chemical Reactions Analysis
Niobium(IV) iodide undergoes several types of chemical reactions, including:
Oxidation: Niobium(IV) iodide can be oxidized to form higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Niobium(IV) iodide can participate in substitution reactions where the iodide ions are replaced by other halides or ligands.
Common reagents used in these reactions include halogens, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Niobium(IV) iodide has several scientific research applications:
Chemistry: It is used in the study of halide chemistry and the synthesis of other niobium compounds.
Materials Science: Niobium(IV) iodide is of interest in the development of new materials with unique electronic and structural properties.
Mechanism of Action
The mechanism by which niobium(IV) iodide exerts its effects is primarily through its ability to form strong bonds with other elements and compounds. Its molecular structure, consisting of NbI₆ octahedra connected by edges, allows for various interactions and reactions . The polarization observed in ferroelectric applications is due to the interchain sliding along the chain direction, which can be influenced by external pressures .
Comparison with Similar Compounds
Niobium(IV) iodide can be compared to other niobium halides such as niobium(III) iodide (NbI₃) and niobium(V) iodide (NbI₅). While all these compounds share similar chemical properties, niobium(IV) iodide is unique in its ability to exhibit sliding ferroelectricity . Other similar compounds include niobium(IV) fluoride (NbF₄), niobium(IV) chloride (NbCl₄), and niobium(IV) bromide (NbBr₄), which differ in their halide components and specific applications .
Properties
CAS No. |
1190929-48-6 |
|---|---|
Molecular Formula |
C19H21FN2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N-methyl-N-(114C)methylethanamine |
InChI |
InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1/i2+2 |
InChI Key |
KLFVGKSTNOVPOR-BZKFDBJXSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)[14CH3] |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


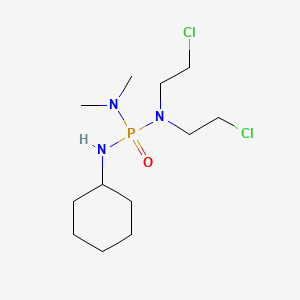
![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
